molecular formula C12H23O5P B8358126 Ethyl 2-(diethoxyphosphoryl)hex-5-enoate CAS No. 124032-26-4

Ethyl 2-(diethoxyphosphoryl)hex-5-enoate

Cat. No.: B8358126
CAS No.: 124032-26-4
M. Wt: 278.28 g/mol
InChI Key: PNVBIBARADAHOG-UHFFFAOYSA-N
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Description

Ethyl 2-(diethoxyphosphoryl)hex-5-enoate is an organophosphorus compound characterized by a hex-5-enoate backbone substituted with a diethoxyphosphoryl group at position 2 and an ethyl ester moiety. The diethoxyphosphoryl group enhances polarity and reactivity, making it valuable in cross-coupling reactions or as a precursor for bioactive molecules .

Properties

CAS No.

124032-26-4

Molecular Formula

C12H23O5P

Molecular Weight

278.28 g/mol

IUPAC Name

ethyl 2-diethoxyphosphorylhex-5-enoate

InChI

InChI=1S/C12H23O5P/c1-5-9-10-11(12(13)15-6-2)18(14,16-7-3)17-8-4/h5,11H,1,6-10H2,2-4H3

InChI Key

PNVBIBARADAHOG-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(CCC=C)P(=O)(OCC)OCC

Origin of Product

United States

Comparison with Similar Compounds

Ethyl 5-methylhex-2-enoate (C₉H₁₆O₂)

  • Structural Differences : Features a methyl branch at position 5 and a double bond at position 2, lacking the phosphoryl group.
  • Physicochemical Properties :
    • Average mass: 156.23 g/mol .
    • Lower polarity compared to the phosphorylated analog due to the absence of the polar phosphoryl group.
  • Applications: Likely used in flavor/fragrance industries due to its ester functionality, similar to Ethyl 5-hexenoate (FEMA 3976) .

Ethyl 5-hexenoate (C₈H₁₄O₂)

  • Physicochemical Properties :
    • Average mass: 142.20 g/mol .
    • Higher volatility compared to phosphorylated analogs, making it suitable for volatile applications like flavoring agents.
  • Applications : Registered under FEMA 3976 as a flavor ingredient, emphasizing its role in food and fragrance industries .

Ethyl 2-isopropyl-5-methyl-3-oxohexanoate (C₁₂H₂₀O₃)

  • Structural Differences : Includes a ketone group (3-oxo) and an isopropyl substituent at position 2.
  • Physicochemical Properties: Increased steric hindrance from the isopropyl group, reducing reactivity in nucleophilic substitutions compared to the phosphorylated compound. The ketone group enhances acidity at the α-position, enabling enolate formation for aldol reactions .

Methyl 2-hexenoate (C₇H₁₂O₂)

  • Structural Differences : Methyl ester instead of ethyl, with a trans double bond at position 2.
  • Physicochemical Properties :
    • Lower molecular weight (128.17 g/mol) and higher volatility than ethyl analogs .
    • Safety data indicate standard ester handling precautions (e.g., respiratory protection), but phosphorylated derivatives may pose additional hazards due to phosphorus content .

Key Comparative Analysis

Compound Functional Groups Molecular Weight (g/mol) Key Applications Reactivity Notes
Ethyl 2-(diethoxyphosphoryl)hex-5-enoate Diethoxyphosphoryl, ethyl ester ~264.25 (estimated) Organic synthesis, catalysis High polarity; participates in phosphorylation reactions
Ethyl 5-methylhex-2-enoate Methyl branch, ethyl ester 156.23 Flavoring agents Moderate volatility; limited electrophilicity
Ethyl 5-hexenoate Terminal double bond, ethyl ester 142.20 Food additives, fragrances High volatility; prone to oxidation
Ethyl 2-isopropyl-5-methyl-3-oxohexanoate Ketone, isopropyl, ethyl ester 212.28 Enolate chemistry Acidic α-hydrogens; steric hindrance limits reactions
Methyl 2-hexenoate Methyl ester, trans double bond 128.17 Industrial solvents Higher volatility; reduced stability vs. ethyl esters

Research Findings and Implications

  • Reactivity: The diethoxyphosphoryl group in this compound enhances its utility in nucleophilic substitutions, contrasting with non-phosphorylated esters like Ethyl 5-hexenoate, which are more suited for addition reactions .
  • Industrial Relevance : Phosphorylated esters are pivotal in medicinal chemistry and agrochemical synthesis, whereas simpler esters dominate flavor and fragrance sectors .

Preparation Methods

Reaction Conditions and Reagents

The HWE reaction involves the condensation of ethyl 2-(diethoxyphosphoryl)propanoate with aldehydes under basic conditions. A representative procedure from Figshare outlines the following steps:

  • Setup : An oven-dried flask is charged with ethyl 2-(diethoxyphosphoryl)propanoate (1.0 equiv), lithium chloride (3.0 equiv), and dry acetonitrile (0.2 M).

  • Base Addition : DIPEA (2.0 equiv) is added to activate the phosphonate, followed by stirring for 30 minutes.

  • Aldehyde Incorporation : Diphenylacetaldehyde (2.0 equiv) is introduced dropwise, and the mixture is stirred at room temperature for 18 hours.

  • Workup : The reaction is filtered, concentrated, and extracted with dichloromethane. Sodium borohydride is added to reduce residual benzophenone to diphenylmethanol.

  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) yields the pure product.

Table 1: Key Reaction Parameters for HWE Synthesis

ParameterValue/DetailSource
Phosphonate Equiv1.0
LiCl Equiv3.0
Aldehyde Equiv2.0
SolventDry acetonitrile (0.2 M)
Reaction Time18 hours
Yield75–87% (similar esters)

Mechanistic Insights

The HWE reaction proceeds via a concerted deprotonation-elimination mechanism . Lithium chloride facilitates the formation of a reactive phosphoryl anion, which attacks the aldehyde carbonyl to form a β-hydroxyphosphonate intermediate. Subsequent elimination of diethyl phosphate generates the α,β-unsaturated ester. Stereoselectivity arises from the E-selective nature of the HWE reaction, driven by the trans-antiperiplanar geometry during elimination.

Wittig Reaction: Alternative Pathway

Procedure and Modifications

While less commonly reported for ethyl 2-(diethoxyphosphoryl)hex-5-enoate, the Wittig reaction offers a complementary route. A modified protocol from Lookchem employs triethyl phosphonoacetate and ethyl bromoacetate in a one-pot, three-component reaction:

  • Phosphonate Formation : Triethyl phosphite reacts with ethyl bromoacetate to generate the ylide precursor.

  • Ylide Generation : Treatment with a strong base (e.g., NaH) produces the reactive ylide.

  • Olefination : The ylide reacts with hex-5-enal to form the target compound.

Yields for analogous Wittig-derived esters range from 50–83%, though stereocontrol is inferior to the HWE method.

Purification and Characterization

Column Chromatography

Crude reaction mixtures are purified via silica gel chromatography using hexane/ethyl acetate gradients (2–10% ethyl acetate). This removes unreacted aldehydes, phosphonate residues, and byproducts.

Spectroscopic Verification

  • ¹H NMR : Characteristic signals include a triplet for the phosphate ethyl groups (δ 1.2–1.4 ppm) and a doublet of doublets for the α,β-unsaturated protons (δ 5.8–6.3 ppm).

  • ³¹P NMR : A singlet near δ 18–20 ppm confirms the phosphonate moiety.

Optimization Strategies

Solvent and Temperature Effects

  • Solvent Choice : Acetonitrile outperforms THF or DCM in HWE reactions due to its polarity, which stabilizes the phosphoryl anion.

  • Temperature : Room-temperature reactions minimize side products compared to heated conditions.

Scalability and Yield Improvements

  • Catalytic Additives : LiCl increases yields by 15–20% by enhancing phosphoryl anion stability.

  • Dry Conditions : Rigorous solvent drying (e.g., molecular sieves) prevents hydrolysis of the phosphonate.

Challenges and Limitations

  • Stereochemical Purity : While HWE reactions favor E-isomers, trace Z-isomers (<5%) may require HPLC for removal.

  • Sensitivity to Moisture : The phosphonate ester is prone to hydrolysis, necessitating anhydrous conditions throughout synthesis .

Q & A

Basic: What are the established synthetic routes for Ethyl 2-(diethoxyphosphoryl)hex-5-enoate?

Methodological Answer:
The primary synthesis method involves the Michaelis-Arbuzov reaction , which forms carbon-phosphorus bonds. This reaction typically uses triethyl phosphite and a halogenated precursor (e.g., ethyl 5-bromohex-5-enoate) under reflux conditions (110–130°C) in an inert solvent like toluene .

  • Steps :
    • React triethyl phosphite with the halogenated substrate.
    • Monitor reaction progress via <sup>31</sup>P NMR to confirm phosphorus incorporation.
    • Purify via column chromatography (silica gel, ethyl acetate/hexane gradient).
      Alternative routes include Horner-Wadsworth-Emmons olefination , where phosphonate esters act as carbonyl surrogates in the presence of strong bases (e.g., NaH) .

Basic: How is the structure of this compound characterized experimentally?

Methodological Answer:

  • X-ray crystallography (e.g., CCDC 1901024 protocols) resolves the 3D configuration, confirming the phosphonate group's geometry and alkene stereochemistry .
  • Spectroscopic techniques :
    • <sup>1</sup>H/<sup>13</sup>C NMR: Identify proton environments (e.g., δ 1.2–1.4 ppm for ethyl groups, δ 5.2–5.8 ppm for alkene protons) .
    • <sup>31</sup>P NMR: A singlet near δ 20–25 ppm confirms phosphonate formation .
    • High-resolution mass spectrometry (HRMS): Validate molecular ion [M+H]<sup>+</sup> with <1 ppm error .

Basic: What are the key reactivity patterns of this compound in organic synthesis?

Methodological Answer:

  • Nucleophilic substitution : The phosphoryl group stabilizes adjacent carbanions, enabling alkylation or acylation at the α-position .
  • Cycloadditions : The electron-deficient alkene participates in [4+2] Diels-Alder reactions with dienes (e.g., anthracene) under thermal or Lewis acid catalysis (e.g., BF3·OEt2) .
  • Hydrolysis : Controlled acidic hydrolysis (HCl/H2O, 60°C) yields phosphonic acids, useful in medicinal chemistry .

Advanced: How can reaction conditions be optimized to enhance regioselectivity in phosphonate-based transformations?

Methodological Answer:

  • Solvent effects : Polar aprotic solvents (e.g., DMF) increase electrophilicity at phosphorus, favoring nucleophilic attack at the β-position. Non-polar solvents (e.g., hexane) promote steric control .
  • Temperature modulation : Lower temperatures (−20°C) reduce side reactions (e.g., over-alkylation) in Michael additions .
  • Additives : Catalytic tetrabutylammonium bromide (TBAB) improves phase transfer in biphasic systems, enhancing yields in Horner-Wadsworth-Emmons reactions .

Advanced: What computational methods are used to predict the stereoelectronic properties of this compound?

Methodological Answer:

  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict reactivity sites. Software: Gaussian 16 with B3LYP/6-311+G(d,p) basis set .
  • Molecular docking : Simulate interactions with enzymes (e.g., alkaline phosphatases) using AutoDock Vina to identify binding motifs for inhibitor design .
  • Molecular dynamics (MD) : Analyze solvation effects on conformational stability in aqueous/organic mixtures (GROMACS, CHARMM force field) .

Advanced: How are contradictions in spectral or crystallographic data resolved during structural validation?

Methodological Answer:

  • Cross-validation : Compare experimental NMR shifts with computed values (e.g., ACD/Labs or ChemDraw predictions). Discrepancies >0.5 ppm warrant re-examination of purity or crystallinity .
  • Single-crystal XRD refinement : Use Olex2 or SHELXTL to resolve ambiguous electron density maps. Apply Hirshfeld surface analysis to confirm hydrogen-bonding networks .
  • Statistical validation : For powder XRD, apply Rietveld refinement (TOPAS-Academic) to quantify amorphous/crystalline phase ratios .

Advanced: What methodologies are used to study the biological interactions of this phosphonate ester?

Methodological Answer:

  • Enzyme inhibition assays :
    • Incubate the compound with target enzymes (e.g., proteases) in buffer (pH 7.4, 37°C).
    • Measure residual activity fluorometrically (e.g., AMC substrate for caspases) .
  • Isothermal titration calorimetry (ITC) : Quantify binding constants (Kd) by measuring heat release during ligand-enzyme interaction .
  • Cellular uptake studies : Use LC-MS/MS to trace phosphonate metabolism in cell lysates after treatment .

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